

# Application Notes and Protocols for UNC4203 in Xenograft Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UNC4203	
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## **Introduction and Background**

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins.[3][4] This leads to hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the ectopic expression of leukemogenic genes such as HOXA9 and MEIS1.[3] The dysregulation of these genes is critical for leukemic transformation and maintenance.

DOT1L is the sole known H3K79 methyltransferase, making it a highly specific and attractive therapeutic target for MLL-r leukemias.[3] Inhibition of DOT1L's enzymatic activity has been shown to selectively kill MLL-rearranged leukemia cells by inducing differentiation and apoptosis, with minimal effects on non-MLL-rearranged cells.[2] Small molecule inhibitors of DOT1L, such as **UNC4203**, represent a promising targeted therapeutic strategy for this high-risk patient population.

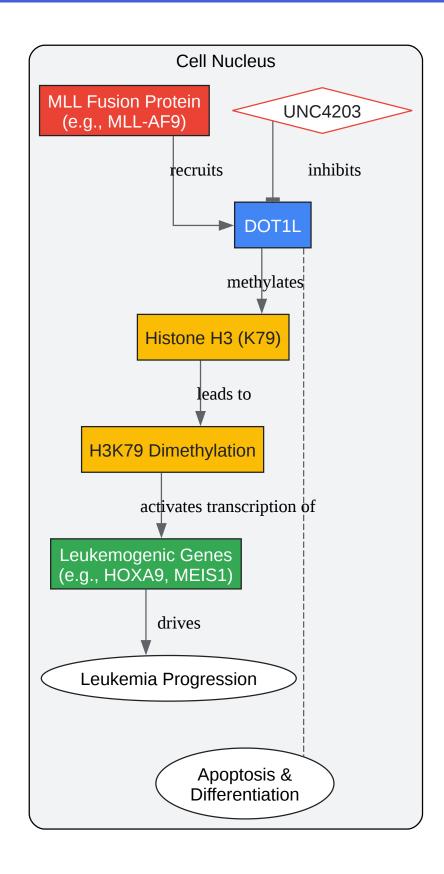
Preclinical evaluation of DOT1L inhibitors in xenograft mouse models is a critical step in their development. These in vivo models, utilizing either established MLL-r leukemia cell lines or patient-derived xenografts (PDXs), allow for the assessment of a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a setting that mimics human disease.



[5][6] This document provides detailed application notes and protocols for the use of **UNC4203**, a potent and selective DOT1L inhibitor, in xenograft mouse models of leukemia.

# Signaling Pathway in MLL-Rearranged Leukemia





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Caption: DOT1L signaling in MLL-rearranged leukemia and the mechanism of UNC4203.



# Data Presentation: Summary of Preclinical Efficacy (Representative Data)

The following tables present a summary of expected quantitative data from in vivo studies with **UNC4203** in a patient-derived xenograft (PDX) model of MLL-rearranged acute myeloid leukemia (AML).

Table 1: In Vivo Anti-Leukemic Efficacy of UNC4203 in an MLL-r AML PDX Model

Treatment Group	Dosing Regimen	Median Survival (Days)	Increase in Median Survival (%)
Vehicle	Daily, i.p.	35	-
UNC4203	50 mg/kg, daily, i.p.	63	80%
UNC4203	100 mg/kg, daily, i.p.	77	120%

Table 2: Pharmacodynamic and Leukemia Burden Analysis

Treatment Group (100 mg/kg)	H3K79me2 Reduction in BM (%)	Human CD45+ Cells in Peripheral Blood (Day 28, %)	Human CD45+ Cells in Bone Marrow (End of Study, %)
Vehicle	0	85 ± 5	92 ± 4
UNC4203	75 ± 8	15 ± 6	21 ± 7

Data are presented as mean ± SEM.

# Experimental Protocols Establishment of MLL-Rearranged Leukemia Xenograft Model



This protocol describes the establishment of a patient-derived xenograft (PDX) model. A similar protocol can be used for cell line-derived xenografts (CDX) using MLL-rearranged cell lines such as MOLM-13 or MV4-11.

#### Materials:

- Cryopreserved primary human MLL-rearranged leukemia cells
- Immunodeficient mice (e.g., NOD/SCID/IL2rg-/- or NSG mice), 6-8 weeks old
- Phosphate-buffered saline (PBS)
- 27-gauge needles and syringes
- Sublethal irradiation source (optional, but recommended for some primary samples)[7]

#### Procedure:

- Thaw cryopreserved primary leukemia cells rapidly in a 37°C water bath.
- Wash the cells with sterile PBS and determine cell viability using trypan blue exclusion.
- Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> viable cells per 200 μL.
- (Optional) On the day of transplantation, sublethally irradiate NSG mice (e.g., 250 cGy).[7]
- Inject 200 μL of the cell suspension (5 x 10<sup>6</sup> cells) into the tail vein of each NSG mouse.
- Monitor the mice for signs of leukemia engraftment (e.g., weight loss, lethargy, hind-limb paralysis).
- Confirm engraftment by periodically collecting peripheral blood via submandibular or tail vein bleed and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry.
   Engraftment is typically considered successful when hCD45+ cells reach >1% in the peripheral blood.

### In Vivo Efficacy Study of UNC4203

#### Materials:



 Engrafted mice with established MLL-rearranged leukemia (e.g., >5% hCD45+ cells in peripheral blood)

#### UNC4203

- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Dosing syringes and needles (appropriate for the route of administration)
- Calipers for spleen measurement (optional)

#### Procedure:

- Randomize engrafted mice into treatment and control groups (n=8-10 mice per group).
- Prepare **UNC4203** formulation. For example, suspend **UNC4203** in the vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 and 100 mg/kg dosing at 10 mL/kg).
- Administer UNC4203 or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once daily).
- Monitor animal health and body weight daily or as required.
- Monitor leukemia progression weekly by quantifying hCD45+ cells in peripheral blood using flow cytometry.
- At the end of the study (or when animals show signs of terminal illness), euthanize the mice and collect tissues (bone marrow, spleen, liver) for further analysis.
- Record the date of death for each animal to determine survival curves.

## **Pharmacodynamic Analysis**

#### Procedure:

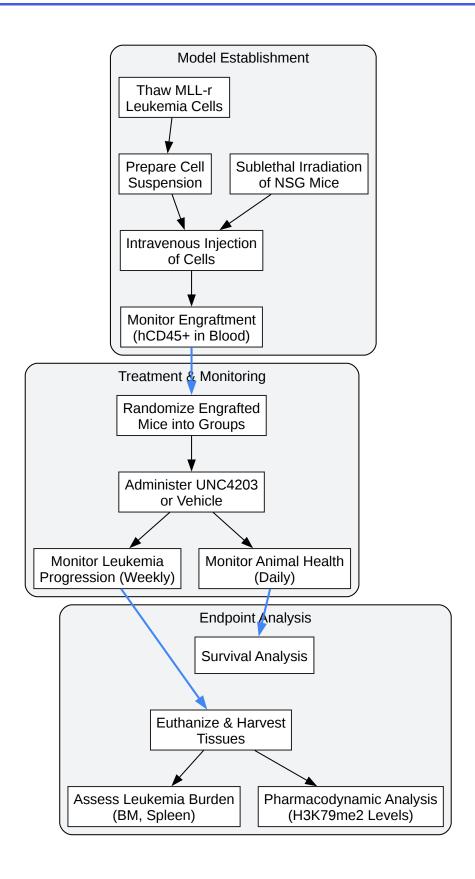
- At the end of the treatment period, harvest bone marrow from the femure of euthanized mice.
- Isolate mononuclear cells by density gradient centrifugation.



- Prepare histone extracts from the isolated cells.
- Analyze the levels of H3K79me2 by Western blotting using an antibody specific for dimethylated H3K79. Total Histone H3 can be used as a loading control.
- Quantify the reduction in H3K79me2 levels in the **UNC4203**-treated groups relative to the vehicle-treated group.

# **Experimental Workflow Diagram**





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Caption: Workflow for a xenograft mouse model study of **UNC4203** in MLL-r leukemia.



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- To cite this document: BenchChem. [Application Notes and Protocols for UNC4203 in Xenograft Mouse Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611583#unc4203-use-in-xenograft-mouse-models-of-leukemia]

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